Cas no 302552-13-2 (3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)

3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid
- F0720-0044
- 3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- AKOS002201442
- HMS1651D03
- (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- UNM000000563201
- 302552-13-2
- 3-methyl-2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- AKOS016049123
-
- インチ: 1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-3-4-6-15-9/h3-8,11H,1-2H3,(H,18,19)/b10-7-
- InChIKey: OEINKKZULXLWMF-YFHOEESVSA-N
- ほほえんだ: S1/C(=C\C2C=CC=CN=2)/C(N(C1=S)C(C(=O)O)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 322.04458466g/mol
- どういたいしつりょう: 322.04458466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0720-0044-20mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-2mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-4mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-5mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-15mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-100mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-10μmol |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-30mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-75mg |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0720-0044-5μmol |
3-methyl-2-[(5Z)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
302552-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acidに関する追加情報
Professional Introduction to Compound with CAS No. 302552-13-2 and Product Name: 3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid
The compound with the CAS number 302552-13-2 and the product name 3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a thiazolidinone core and a pyridine substituent, makes it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the importance of thiazolidinone derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The presence of a sulfanylidene group in the molecular framework enhances its reactivity, making it an attractive scaffold for designing novel bioactive compounds. The specific arrangement of functional groups, including the methylidene moiety and the butanoic acid side chain, contributes to the compound's unique chemical properties and biological interactions.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in inflammatory and oxidative stress pathways. Research has demonstrated that molecules with a similar structural motif can interact with targets such as lipoxygenases and cyclooxygenases, which are critical in the pathogenesis of various inflammatory diseases. The pyridine ring serves as an important pharmacophore, facilitating binding to specific protein targets and modulating enzyme activity.
The synthesis of 3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid involves multi-step organic reactions that showcase the synthetic prowess of modern pharmaceutical chemistry. The use of advanced catalytic methods and chiral auxiliaries ensures high yields and enantioselectivity, which are crucial for developing drugs with optimal pharmacological profiles. The reaction pathway also highlights the importance of protecting group strategies in maintaining the integrity of sensitive functional groups during synthesis.
In vitro studies have begun to uncover the mechanistic basis of the compound's biological effects. Initial assays suggest that it exhibits potent inhibitory activity against enzymes such as 5-lipoxygenase (5LOX), which plays a central role in the production of leukotrienes—mediators of inflammation and allergic responses. The compound's ability to disrupt these enzymatic pathways could lead to novel therapeutic interventions for conditions like asthma, rheumatoid arthritis, and other chronic inflammatory disorders.
The structural features of this molecule also make it an interesting candidate for further derivatization. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune its biological activity and pharmacokinetic properties. For instance, exploring analogs with different substitution patterns on the thiazolidinone ring or varying lengths of the butanoic acid side chain could reveal new insights into structure-function relationships.
Advances in computational chemistry have also facilitated a deeper understanding of how this compound interacts with biological targets at the molecular level. Molecular docking simulations have been used to predict binding modes and affinity for various enzymes and receptors. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising drug candidates early in the discovery process.
The potential therapeutic applications extend beyond anti-inflammatory effects. Preliminary data suggest that this compound may also exhibit antioxidant properties, making it relevant for conditions associated with oxidative stress, such as neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to modulate both inflammatory and oxidative pathways simultaneously could offer a multifaceted therapeutic approach that is more effective than single-target interventions.
As research progresses, clinical trials will be essential for validating these preclinical findings and assessing the safety and efficacy of this compound in human subjects. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory discoveries into viable therapeutic options for patients worldwide. The complexity of drug development requires interdisciplinary cooperation, integrating expertise from organic chemistry, biochemistry, pharmacology, and clinical medicine.
The global landscape of pharmaceutical research continues to evolve with emerging technologies such as artificial intelligence (AI) and machine learning (ML) playing increasingly significant roles in drug discovery. AI-driven platforms can analyze vast datasets to identify promising chemical structures based on desired biological properties. This high-throughput approach accelerates the process by predicting potential hits much faster than traditional experimental methods alone.
In conclusion,3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-yibutanoic acid represents a compelling example of how innovative molecular design can lead to breakthroughs in medicinal chemistry. Its unique structural features position it as a valuable tool for studying enzyme mechanisms and developing new treatments for chronic diseases. As research advances, further exploration into its derivatives will likely uncover even more exciting possibilities within this promising chemical scaffold.
302552-13-2 (3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid) 関連製品
- 14319-11-0(dibromobis(tri(p-tolyl)phosphine)nickel(II))
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 5319-67-5(Diphenylmethanimine hydrochloride)
- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)
- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)
- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)




